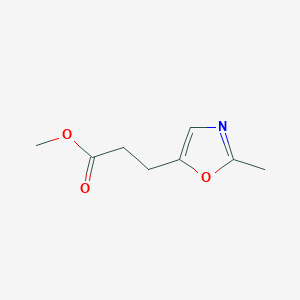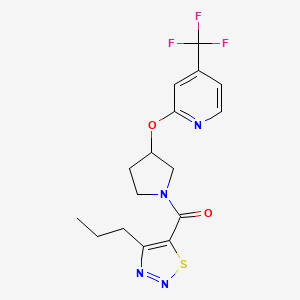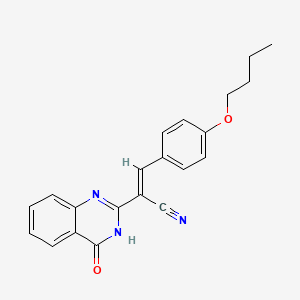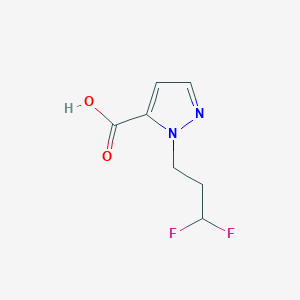
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles and its derivatives are a part of a number of medicinal compounds . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives, including Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Properties
The oxazole nucleus is a part of various medicinal compounds with anticancer activities. The substitution pattern on the oxazole ring is crucial in determining its biological activity, which includes the potential to inhibit the growth of cancer cells .
Anti-inflammatory and Analgesic Effects
Oxazole derivatives are known to exhibit significant anti-inflammatory and analgesic effects. This makes them valuable for the development of new medications aimed at treating conditions associated with inflammation and pain .
Antidiabetic Activity
Some oxazole derivatives have been identified to possess antidiabetic properties. These compounds can be used to synthesize new chemical entities that could potentially serve as treatments for diabetes .
Antiobesity
The structural framework of oxazole has been utilized to create derivatives that show promise in the treatment of obesity. These compounds can help in the development of drugs that target metabolic disorders .
Antioxidant Potential
Oxazole derivatives also demonstrate antioxidant properties, which are important in protecting the body from oxidative stress and may have implications in preventing diseases related to oxidative damage .
Mecanismo De Acción
Target of Action
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, as an oxazole derivative, has been found to interact with various targets. Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been known to affect various biochemical pathways .
Result of Action
Oxazole derivatives have been known to exhibit various biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUOXQJZWNGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192759-37-7 |
Source


|
| Record name | methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)


![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)




![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)

![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)